3-chloro-N-(4-methylpyridin-2-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide
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Overview
Description
3-CHLORO-N-(4-METHYL-2-PYRIDYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE is an organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their diverse biological activities, including anticancer, antiviral, and antimicrobial properties. The unique structure of this compound, which includes a pyrazolo[1,5-a]pyrimidine core, makes it a valuable target for drug discovery and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-CHLORO-N-(4-METHYL-2-PYRIDYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE typically involves the condensation of a pyrazole derivative with a pyrimidine derivative. One common method involves the reaction of 3-chloropyridine-2-carboxylic acid with 4-methyl-2-pyridylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is carried out under reflux conditions, and the product is purified by recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent-free reactions and the use of renewable starting materials, can make the production process more sustainable .
Chemical Reactions Analysis
Types of Reactions
3-CHLORO-N-(4-METHYL-2-PYRIDYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction can be achieved using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, H2O2 in the presence of a catalyst.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in dry ether.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazolo[1,5-a]pyrimidine derivatives with various functional groups.
Scientific Research Applications
3-CHLORO-N-(4-METHYL-2-PYRIDYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of cyclin-dependent kinases (CDKs), which are involved in cell cycle regulation.
Medicine: Investigated for its anticancer properties, showing cytotoxic activity against various cancer cell lines, including breast cancer (MCF-7) and colon cancer (HCT-116).
Industry: Used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-CHLORO-N-(4-METHYL-2-PYRIDYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE involves the inhibition of specific enzymes and molecular targets. One of the primary targets is cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle progression. By inhibiting CDK2, the compound can induce cell cycle arrest and apoptosis in cancer cells. The compound also interacts with other molecular pathways involved in cell proliferation and survival, making it a promising candidate for anticancer therapy .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another class of compounds with similar biological activities, including CDK inhibition.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for their anticancer and antiviral properties.
Triazole-pyrimidine hybrids: Studied for their neuroprotective and anti-inflammatory activities.
Uniqueness
3-CHLORO-N-(4-METHYL-2-PYRIDYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE stands out due to its specific substitution pattern, which enhances its binding affinity and selectivity towards CDK2. This unique structure contributes to its potent anticancer activity and makes it a valuable compound for further drug development .
Properties
Molecular Formula |
C13H10ClN5O |
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Molecular Weight |
287.70 g/mol |
IUPAC Name |
3-chloro-N-(4-methylpyridin-2-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide |
InChI |
InChI=1S/C13H10ClN5O/c1-8-3-5-15-9(7-8)17-13(20)11-10(14)12-16-4-2-6-19(12)18-11/h2-7H,1H3,(H,15,17,20) |
InChI Key |
HUSZTSRVDZCZIB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1)NC(=O)C2=NN3C=CC=NC3=C2Cl |
Origin of Product |
United States |
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